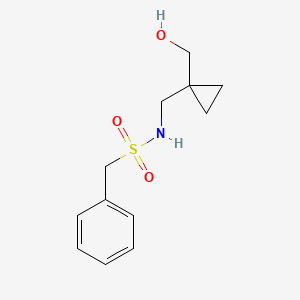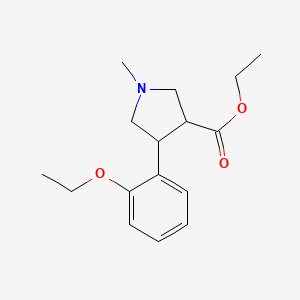
Ethyl 4-(2-ethoxyphenyl)-1-methylpyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-ethoxyphenyl)-1-methylpyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique structure, which includes an ethoxyphenyl group and a methylpyrrolidine carboxylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-ethoxyphenyl)-1-methylpyrrolidine-3-carboxylate typically involves the reaction of 2-ethoxybenzaldehyde with 1-methylpyrrolidine-3-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The process is optimized to ensure maximum yield and efficiency, with continuous monitoring of reaction parameters. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(2-ethoxyphenyl)-1-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halides, amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(2-ethoxyphenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Ethyl 4-(2-ethoxyphenyl)-1-methylpyrrolidine-3-carboxylate can be compared with other similar compounds to highlight its uniqueness:
2-(2-Ethoxyphenyl)-1-methylpyrrolidine-3-carboxylate: Similar structure but lacks the ethyl group, leading to different reactivity and applications.
4-(2-Ethoxyphenyl)-1-methylpyrrolidine-3-carboxylate: Similar structure but with variations in the position of the ethoxy group, affecting its chemical properties.
Ethyl 4-(2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical behavior.
These comparisons help in understanding the unique features and potential advantages of this compound in various applications.
Propiedades
Fórmula molecular |
C16H23NO3 |
|---|---|
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
ethyl 4-(2-ethoxyphenyl)-1-methylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-4-19-15-9-7-6-8-12(15)13-10-17(3)11-14(13)16(18)20-5-2/h6-9,13-14H,4-5,10-11H2,1-3H3 |
Clave InChI |
SPKDYJDHAYQOAL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1C2CN(CC2C(=O)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


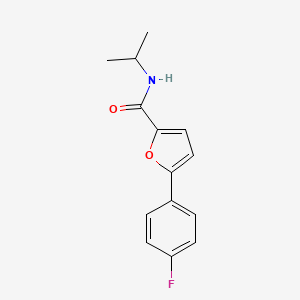
![3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine](/img/structure/B14868900.png)
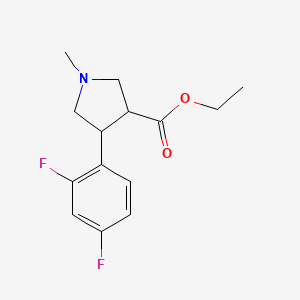

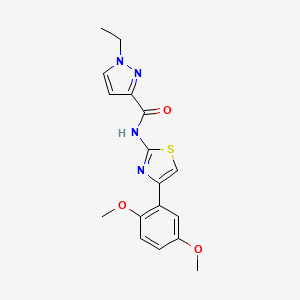
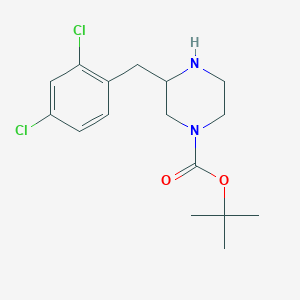
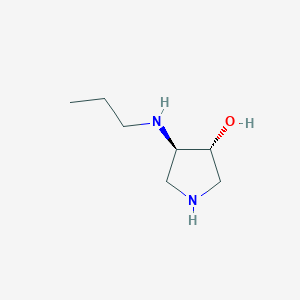
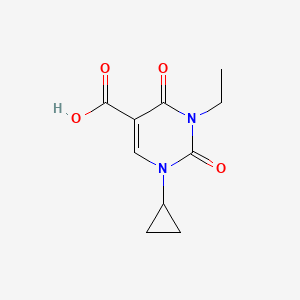
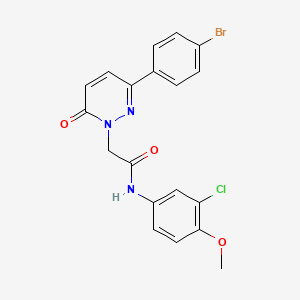
![2-(3-Chloro-6-{[2,2-difluoro-2-(1-oxidopyridin-2-YL)ethyl]amino}-1-oxidopyridin-2-YL)-N-[1-(3-chlorophenyl)ethyl]acetamide](/img/structure/B14868945.png)
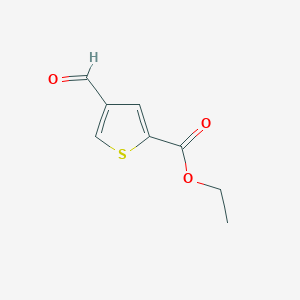
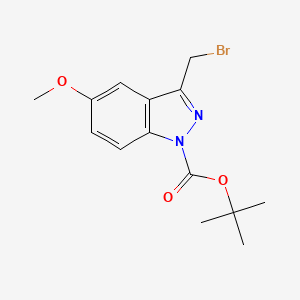
![1-(2,5-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14868959.png)
